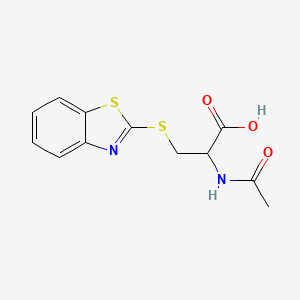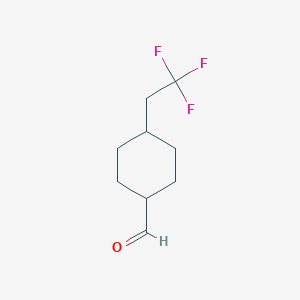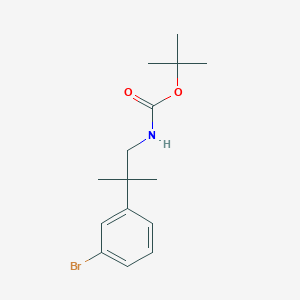
Methyl oxo(piperazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-2-(piperazin-1-yl)acetate is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2-(piperazin-1-yl)acetate typically involves the reaction of piperazine with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Piperazine with Ethyl Oxalyl Chloride: Piperazine reacts with ethyl oxalyl chloride to form an intermediate compound.
Esterification: The intermediate compound is then esterified with methanol in the presence of a base to yield methyl 2-oxo-2-(piperazin-1-yl)acetate.
Industrial Production Methods
In an industrial setting, the production of methyl 2-oxo-2-(piperazin-1-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Methyl 2-oxo-2-(piperazin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of methyl 2-oxo-2-(piperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor or agonist of certain neurotransmitter receptors, thereby influencing neurological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(piperazin-1-yl)acetate: Similar in structure but lacks the oxo group.
Ethyl 2-oxo-2-(piperazin-1-yl)acetate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 2-oxo-2-(pyrrolidin-1-yl)acetate: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
Methyl 2-oxo-2-(piperazin-1-yl)acetate is unique due to the presence of both the oxo group and the piperazine ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of complex molecules and in the study of its pharmacological properties.
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 2-oxo-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3 |
Clé InChI |
ORHVLDQJHNAKMF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)




![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)

![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)


